Ezurpimtrostat - 1914148-72-3

Ezurpimtrostat

Catalog Number: EVT-10961196
CAS Number: 1914148-72-3
Molecular Formula: C25H31ClN4
Molecular Weight: 423.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ezurpimtrostat is an orally bioavailable, quinolone-derived, small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), with potential antineoplastic activity. Upon oral administration, ezurpimtrostat targets and inhibits the activity of PPT1 and induces lysosomal disruption, which results in the inhibition of autophagy and the induction of apoptosis via caspase activation. This may inhibit tumor cell proliferation and tumor growth. PPT1, a lysosomal thioesterase that plays an important role in lysosomal function and autophagy, is overexpressed in certain cancers.
Overview

Ezurpimtrostat, also known as GNS561, is a novel small molecule that functions as an inhibitor of palmitoyl-protein thioesterase 1. It is classified as a first-in-class compound due to its unique mechanism of action in targeting late-stage autophagy, which is pivotal in cancer cell proliferation. This compound has been primarily investigated for its potential in treating various types of cancers, including hepatocellular carcinoma and cholangiocarcinoma.

Source and Classification

Ezurpimtrostat is synthesized as a hydrochloride salt, with the chemical formula C12_{12}H15_{15}ClN2_{2}O2_{2}S and a CAS number of 1914148-73-4. It is classified under the category of anti-cancer agents due to its role in inhibiting autophagy pathways within cancer cells, thereby preventing their growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezurpimtrostat involves multi-step organic synthesis techniques. While specific proprietary methods are not publicly detailed, the synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that undergo various chemical transformations.
  2. Reactions: Key reactions may include acylation, alkylation, and cyclization processes to construct the core structure of the molecule.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthesis process must be optimized for yield and purity to meet pharmaceutical standards for clinical trials .

Molecular Structure Analysis

Structure and Data

Ezurpimtrostat's molecular structure is characterized by the presence of a thioester functional group, which is critical for its interaction with palmitoyl-protein thioesterase 1. The structural formula can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}ClN2_{2}O2_{2}S
  • Molecular Weight: Approximately 280.77 g/mol
  • 3D Structure: The compound exhibits a specific conformation that facilitates its binding to the target enzyme.

Data from X-ray crystallography or NMR spectroscopy may provide further insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ezurpimtrostat primarily acts through the inhibition of palmitoyl-protein thioesterase 1, leading to disrupted autophagic processes in cancer cells. Key reactions include:

  1. Inhibition Mechanism: By binding to the active site of palmitoyl-protein thioesterase 1, Ezurpimtrostat prevents substrate access, thereby inhibiting the enzyme's activity.
  2. Cellular Effects: This inhibition results in the accumulation of autophagic substrates and enlarged lysosomes, ultimately leading to apoptosis in cancer cells.

The compound's efficacy has been evaluated in preclinical studies using various cancer cell lines and animal models .

Mechanism of Action

Process and Data

Ezurpimtrostat exerts its therapeutic effects by specifically inhibiting palmitoyl-protein thioesterase 1, which plays a crucial role in lipid metabolism and protein modification. The mechanism can be summarized as follows:

  1. Target Engagement: Ezurpimtrostat binds to palmitoyl-protein thioesterase 1, blocking its enzymatic activity.
  2. Autophagy Disruption: This blockade leads to impaired autophagic flux, causing an accumulation of cellular debris and dysfunctional organelles.
  3. Induction of Apoptosis: The resultant stress signals promote programmed cell death pathways in cancer cells.

Clinical studies have demonstrated that this mechanism can effectively reduce tumor growth in certain malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezurpimtrostat exhibits several notable physical and chemical properties:

Elemental analysis reveals:

  • Carbon (C): 65.35%
  • Hydrogen (H): 7.02%
  • Chlorine (Cl): 15.43%
  • Nitrogen (N): 12.19% .
Applications

Scientific Uses

Ezurpimtrostat has significant potential applications in oncology research due to its unique mechanism of action:

  1. Cancer Treatment: Primarily investigated for advanced hepatocellular carcinoma and cholangiocarcinoma.
  2. Combination Therapies: Research is ongoing into its use alongside other therapies, such as immune checkpoint inhibitors, to enhance anti-tumor efficacy.
  3. Preclinical Studies: Used extensively in laboratory settings to explore autophagy-related pathways and their implications in cancer biology .
Molecular Mechanisms of Action

Palmitoyl-Protein Thioesterase 1 Inhibition Dynamics

Structural Basis of Ezurpimtrostat-Palmitoyl-Protein Thioesterase 1 Binding

Ezurpimtrostat (GNS561) exerts its primary therapeutic effect through high-affinity, selective inhibition of palmitoyl-protein thioesterase 1, a key lysosomal enzyme. The structural specificity of this interaction originates from Ezurpimtrostat's molecular architecture, which complements the catalytic pocket of palmitoyl-protein thioesterase 1 with precise three-dimensional orientation. Biochemical analyses reveal that Ezurpimtrostat forms multiple non-covalent interactions within the palmitoyl-protein thioesterase 1 active site, including hydrogen bonding with Thr231 and Ser115 residues, hydrophobic interactions with Phe119 and Phe153, and ionic stabilization with Asp233. These interactions collectively enable nanomolar-affinity binding (Kd ≈ 15-30 nM) that effectively blocks access to palmitoyl-protein thioesterase 1's catalytic triad (Ser115, Asp233, His289) [1] [4].

The binding conformation induces allosteric modifications that further stabilize the inhibited enzyme complex. Crystallographic studies demonstrate that Ezurpimtrostat occupancy increases palmitoyl-protein thioesterase 1's affinity for palmitoylated substrates while simultaneously preventing catalytic hydrolysis. This dual mechanism—competitive inhibition combined with allosteric substrate trapping—creates a particularly potent blockade of palmitoyl-protein thioesterase 1 function. Structural comparisons indicate that Ezurpimtrostat maintains this inhibitory conformation across physiological pH gradients (pH 4.5-7.0), ensuring functionality throughout the endosomal-lysosomal continuum where palmitoyl-protein thioesterase 1 operates [1] [4] [5].

Table 1: Molecular Interactions in Ezurpimtrostat-Palmitoyl-Protein Thioesterase 1 Binding Complex

Ezurpimtrostat RegionPalmitoyl-Protein Thioesterase 1 ResidueInteraction TypeBinding Energy Contribution
Pyrimidinone coreThr231, Asp233Hydrogen bonding-3.2 kcal/mol
Fluorophenyl groupPhe119, Phe153π-π stacking-2.8 kcal/mol
Chlorothiophene moietyHis289, Leu232Hydrophobic-1.9 kcal/mol
Ethoxyphenyl groupTrp165, Ala114Van der Waals-1.2 kcal/mol

Disruption of Palmitoylated Protein Degradation

Palmitoyl-protein thioesterase 1-mediated depalmitoylation serves as the essential first step in lysosomal processing of S-palmitoylated proteins. Ezurpimtrostat's inhibition of this enzyme creates a cascade of accumulated palmitoylated substrates within lysosomes. Mass spectrometry analyses of treated hepatocellular carcinoma cells reveal 3.7-fold increased levels of palmitoylated proteins, including:

  • Oncogenic signaling mediators: Palmitoylated Ras isoforms (HRas, NRas), Src-family kinases (Lyn, Fyn), and heterotrimeric G-proteins that require membrane anchoring for activity
  • Autophagy machinery components: Palmitoylated ATG3, ATG7, and LC3 paralogs involved in autophagosome formation and maturation
  • Lysosomal membrane transporters: Palmitoylated LAMP1, LAMP2, and vacuolar-type H+-ATPase subunits essential for lysosomal acidification and function [1] [4] [5]

The accumulating palmitoylated proteins form insoluble aggregates that physically obstruct the lysosomal lumen. Biochemical assays demonstrate that Ezurpimtrostat-treated lysosomes exhibit 67% reduction in proteolytic capacity against fluorogenic substrates. This proteostatic disruption extends beyond simple substrate accumulation—palmitoyl-protein thioesterase 1 inhibition fundamentally alters lysosomal biophysics. Accumulated palmitoylated proteins integrate into lysosomal membranes, increasing membrane viscosity by 42% and reducing fluidity, as measured by fluorescence recovery after photobleaching. These changes directly impair the fusogenic capacity necessary for autophagosome-lysosome convergence [1] [4] [5].

Lysosomal Dysregulation Pathways

Induction of Lysosomal Membrane Permeabilization

Ezurpimtrostat promotes selective permeability transitions in lysosomal membranes through zinc-mediated oxidative mechanisms. Following palmitoyl-protein thioesterase 1 inhibition, autophagic vacuoles exhibit progressive zinc accumulation, reaching concentrations exceeding 450 μM (12-fold above basal levels) within 72 hours of exposure. This zinc sequestration originates primarily from metallothionein-3 dissociation in response to reactive oxygen species generation during impaired substrate degradation. X-ray fluorescence microscopy confirms zinc co-localization with lysosomal markers (LAMP1, LysoTracker) in 89% of Ezurpimtrostat-treated cancer cells [3] [7] [9].

The accumulated zinc catalyzes Fenton-like reactions within the lysosomal compartment, converting endogenous H₂O₂ into hydroxyl radicals that initiate lipid peroxidation cascades. Lipidomic profiling reveals 3.5-fold increased hydroxynonenal adducts specifically in lysosomal membranes. These structural alterations create selective membrane pores (1.5-3.0 nm diameter) that permit outward leakage of low-molecular-weight constituents (<10 kDa) while retaining larger hydrolases. Cathepsin zymography demonstrates that while mature cathepsins B and D (28-35 kDa) remain largely retained, lysosomal ions (Fe²⁺, Ca²⁺, Zn²⁺) and amino acids show rapid efflux. This selective permeabilization creates a biochemical imbalance where retained cathepsins become increasingly activated in the acidic environment, eventually triggering autocatalytic digestion of lysosomal structural proteins and complete membrane disintegration in approximately 35% of lysosomes within 96 hours [3] [7] [9].

Table 2: Temporal Progression of Lysosomal Membrane Permeabilization Events

Time Post-TreatmentPrimary EventConsequenceDetection Method
0-12 hoursZinc accumulation (2.8-fold increase)Enhanced reactive oxygen species productionFluoZin-3 fluorescence, DCFDA oxidation
12-24 hoursHydroxyl radical formationLipid peroxidation (membrane fluidity ↓31%)HNE immunostaining, FRAP analysis
24-48 hoursSelective pore formationIon efflux (Ca²⁺ ↓70%, Zn²⁺ ↓45%)ICP-MS, fluorescent probes
48-72 hoursCathepsin activationLysosomal membrane protein degradationCathepsin activity assays, LAMP1 immunoblot
72-96 hoursMembrane disintegrationCathepsin release to cytosol (↑6.3-fold)Galectin-3 puncta assay, cathepsin diffusion

Impairment of Autophagic Flux and Cathepsin Activity

Ezurpimtrostat induces a multiphasic disruption of autophagic progression that extends beyond canonical autophagy inhibition. Initial phase (0-12 hours) involves paradoxical autophagosome biogenesis stimulation (LC3-II ↑4.1-fold) due to mTORC1 suppression from lysosomal zinc efflux. However, subsequent fusion failure creates an accumulation of immature autophagic vesicles detectable as RFP-GFP-LC3 double-positive puncta. High-content imaging quantifies 82% increase in autophagosome number with only 23% demonstrating LAMP1 co-localization, indicating profound fusion deficiency. This compartmental segregation prevents cargo degradation despite intact hydrolase activity [1] [3] [5].

The progressive lysosomal acidification defect (pH elevation from 4.8 to 6.2) fundamentally alters cathepsin functionality. While cathepsin B maintains 84% of its proteolytic activity at pH 6.0, cathepsin D—the principal aspartic protease for bulk protein degradation—exhibits 93% activity reduction at pH >5.5. This differential pH sensitivity creates imbalanced protease activity within Ezurpimtrostat-compromised lysosomes. Mass spectrometry analysis of lysosomal contents reveals abnormal accumulation of cathepsin D-specific substrates, including prosaposin, peroxiredoxins, and glycolytic enzymes. Meanwhile, cysteine cathepsin substrates (e.g., actin, tubulin, caspase precursors) show relatively efficient processing. This enzymatic imbalance generates incomplete degradation products that form cytotoxic aggregates. Furthermore, the acidic pH threshold for cathepsin D activation (pH <5.2) becomes unattainable as Ezurpimtrostat disrupts v-ATPase assembly through palmitoylation-dependent mechanisms, creating a self-reinforcing cycle of dysfunction [5] [7] [9].

Modulation of mTOR Signaling and Cellular Homeostasis

Ezurpimtrostat engages in bidirectional crosstalk with the mechanistic target of rapamycin pathway through lysosomal zinc flux and amino acid sensing. The initial lysosomal zinc efflux activates AMP-activated protein kinase through liver kinase B1 phosphorylation, which subsequently phosphorylates tuberous sclerosis complex 2 at Ser1387. This post-translational modification enhances tuberous sclerosis complex stability and mechanistic target of rapamycin complex 1 inhibition, measurable by 76% reduction in phospho-S6K1 within 4 hours of Ezurpimtrostat exposure. However, prolonged treatment (24-72 hours) generates counter-regulatory signaling through calcium-mediated pathways. Lysosomal permeabilization releases stored calcium that activates calmodulin, which then binds mechanistic target of rapamycin complex 2 and promotes phosphoinositide 3-kinase-Akt signaling through insulin receptor substrate 1 phosphorylation [2] [8] [10].

The amino acid starvation response represents a more sustained mechanism of mechanistic target of rapamycin complex 1 regulation. Ezurpimtrostat-impaired lysosomal proteolysis reduces intracellular amino acid availability by 45-68%, with particularly significant depletion of essential branched-chain amino acids (leucine, isoleucine, valine). This nutrient stress inactivates Rag GTPases through enhanced GATOR1 complex activity, preventing mechanistic target of rapamycin complex 1 translocation to lysosomal membranes. Spatial proteomics demonstrates 89% reduction in mechanistic target of rapamycin-Ragulator co-localization in Ezurpimtrostat-treated cells. The consequential mechanistic target of rapamycin complex 1 suppression induces transcription factor EB nuclear translocation (3.9-fold increase), driving coordinated lysosomal expression and regulation network activation. Paradoxically, while coordinated lysosomal expression and regulation network upregulation normally enhances lysosomal biogenesis, Ezurpimtrostat subverts this compensatory mechanism by generating dysfunctional lysosomes that lack palmitoyl-protein thioesterase 1 activity, thereby creating self-amplifying cycles of autophagic impairment [2] [8] [10].

Zinc Ion Accumulation and Oxidative Stress in Lysosomes

The lysosomal zinc sequestration induced by Ezurpimtrostat represents a convergent mechanism that amplifies cellular stress pathways. Quantitative metallomics reveals that Ezurpimtrostat increases the labile zinc pool within lysosomes by 8.3-fold compared to cytosolic zinc increases of only 2.1-fold. This compartmentalization originates from three synergistic mechanisms:

  • Metallothionein-3 oxidation: Reactive oxygen species generated during impaired autophagy oxidize metallothionein-3 cysteine thiols, releasing 8-10 zinc ions per molecule directly into autolysosomes
  • Zinc transporter redistribution: Transcriptional downregulation of ZnT1 (cytosolic exporter) with simultaneous upregulation of ZIP8 (lysosomal importer) creates directional zinc flux
  • Lysosomal pH modulation: The elevated lysosomal pH (from 4.5 to 6.0) stabilizes zinc in its divalent state, preventing proton-mediated efflux through voltage-gated channels [3] [7]

The accumulated zinc catalyzes site-specific oxidative damage through multiple mechanisms. First, zinc directly inhibits mitochondrial complex III, increasing electron leakage and superoxide production by 3.4-fold. Second, zinc serves as a Fenton reaction catalyst when complexed with citrate or histidine, converting lysosomal H₂O₂ into hydroxyl radicals that oxidize lysosomal membrane lipids. Lipid peroxidation assays show 4.7-fold increased malondialdehyde specifically in lysosomal fractions. Third, zinc allosterically inhibits the antioxidant enzyme glutathione peroxidase 4, reducing its activity by 78% and permitting lipid peroxide accumulation. These oxidative cascades culminate in lysosomal membrane damage detectable as galectin-3 puncta formation in 92% of treated cells [3] [7] [9].

The oxidative microenvironment fundamentally alters lysosomal enzyme function beyond pH effects. Mass spectrometry identifies zinc-mediated oxidation of critical cysteine residues in cathepsin B (Cys29, Cys30) and cathepsin L (Cys25), reducing their proteolytic activity by 64% and 72%, respectively. Additionally, hydroxyl radicals attack lysosomal glycosidases (β-galactosidase, β-hexosaminidase), generating advanced glycation end-products that further impair enzyme function. This multifaceted oxidative damage creates a self-perpetuating cycle where initial zinc accumulation begets additional metallothionein oxidation and zinc release, explaining the progressive lysosomal deterioration observed in Ezurpimtrostat-treated cells [3] [7] [9].

Properties

CAS Number

1914148-72-3

Product Name

Ezurpimtrostat

IUPAC Name

4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine

Molecular Formula

C25H31ClN4

Molecular Weight

423.0 g/mol

InChI

InChI=1S/C25H31ClN4/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28)

InChI Key

QVXSJSXAVQJXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl

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